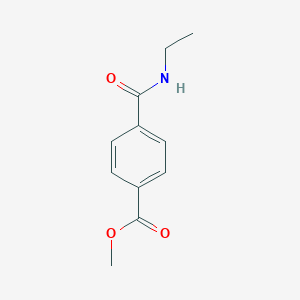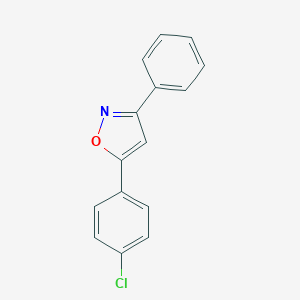
5-(p-Chlorophenyl)-3-phenylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(p-Chlorophenyl)-3-phenylisoxazole, commonly known as PCP, is a synthetic dissociative drug that was first developed in the 1950s as an anesthetic. However, due to its potential for abuse and harmful side effects, it has been banned in many countries and is now primarily used for scientific research purposes.
作用机制
PCP acts primarily as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in regulating synaptic plasticity and memory formation. By blocking the activity of this receptor, PCP disrupts the normal functioning of the brain and can lead to a range of dissociative effects, including hallucinations, delusions, and altered perceptions of time and space.
生化和生理效应
In addition to its effects on the brain, PCP also has a number of physiological effects on the body. These include increased heart rate and blood pressure, as well as respiratory depression and muscle rigidity. Long-term use of PCP can also lead to a range of health problems, including kidney damage, liver damage, and cognitive impairment.
实验室实验的优点和局限性
One advantage of using PCP in scientific research is that it allows researchers to induce dissociative states in animal models, which can provide valuable insights into the neural mechanisms underlying consciousness and perception. However, the use of PCP in research is also associated with a number of limitations, including its potential for abuse and harmful side effects, as well as the ethical concerns surrounding the use of animals in research.
未来方向
There are many potential future directions for research on PCP and its effects on the brain and nervous system. One area of interest is the development of new drugs that target the NMDA receptor, which could have therapeutic applications in the treatment of a range of neurological and psychiatric disorders. Additionally, researchers are exploring new methods for inducing dissociative states in animal models, such as the use of optogenetics to selectively activate or inhibit specific neural circuits.
合成方法
PCP can be synthesized through a multistep process involving the reaction of p-chlorobenzonitrile with phenylmagnesium bromide, followed by cyclization with hydroxylamine hydrochloride. The resulting product can then be purified through recrystallization and chromatography.
科学研究应用
PCP has been used extensively in scientific research to study its effects on the brain and nervous system. It is commonly used as a tool to induce dissociative states in animal models, allowing researchers to study the neural mechanisms underlying consciousness and perception.
属性
CAS 编号 |
1148-87-4 |
|---|---|
产品名称 |
5-(p-Chlorophenyl)-3-phenylisoxazole |
分子式 |
C15H10ClNO |
分子量 |
255.7 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10ClNO/c16-13-8-6-12(7-9-13)15-10-14(17-18-15)11-4-2-1-3-5-11/h1-10H |
InChI 键 |
KRYRJGHZBHLLGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
其他 CAS 编号 |
1148-87-4 |
同义词 |
Isoxazole, 5-(4-chlorophenyl)-3-phenyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)
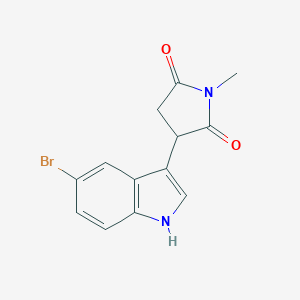
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)
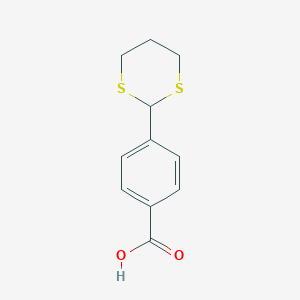
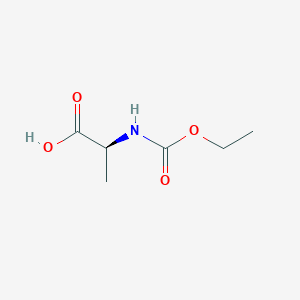
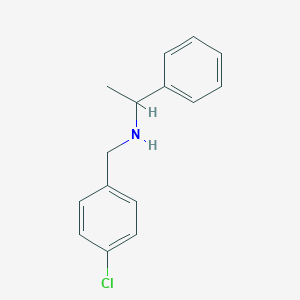
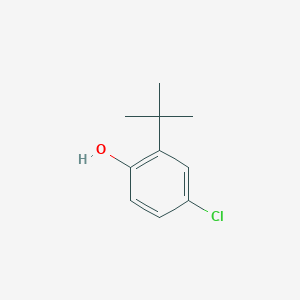
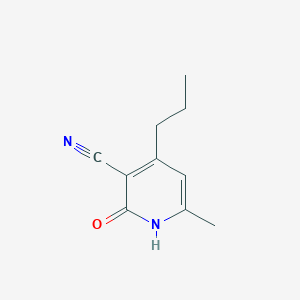
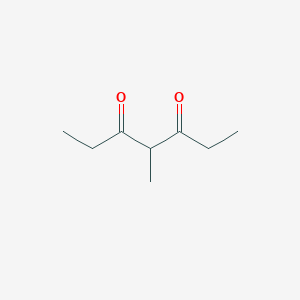
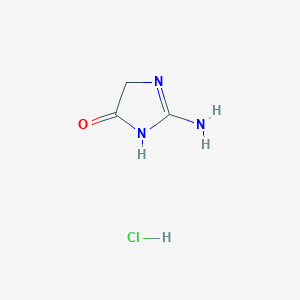
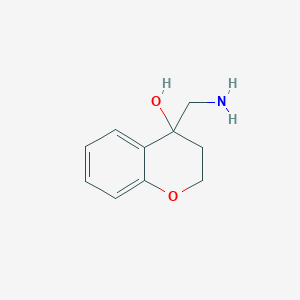
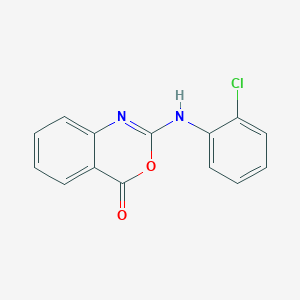
![1,2-Benzenedicarbonitrile, 3-[2-methyl-1-(1-methylethyl)propoxy]-](/img/structure/B189980.png)
